

"mass spectrometry fragmentation pattern of 6-Methoxy-7-methylquinoline"

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Compound of Interest

Compound Name: 6-Methoxy-7-methylquinoline

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An In-Depth Guide to the Mass Spectrometry Fragmentation of **6-Methoxy-7-methylquinoline**:
A Comparative Analysis for Structural Elucidation

For researchers, medicinal chemists, and drug development professionals working with heterocyclic scaffolds, the unambiguous structural confirmation of novel or synthesized compounds is paramount. Quinolines, a core motif in numerous pharmaceuticals and biologically active molecules, present a unique analytical challenge. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone technique for elucidating the structure of these compounds by analyzing their characteristic fragmentation patterns.

This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of **6-Methoxy-7-methylquinoline**. In the absence of a publicly available, experimentally derived spectrum for this specific molecule, we will construct a robust, mechanistically sound fragmentation pathway. This prediction is grounded in the well-documented behavior of structurally related compounds, including various methoxyquinolines and methylquinolines. By comparing these established patterns, we can offer a reliable guide for identifying **6-Methoxy-7-methylquinoline** and differentiating it from its isomers in complex analytical settings.

The Foundational Principles: Fragmentation of Substituted Quinolines

The fragmentation of a molecule under electron ionization (70 eV) is not a random process. It is governed by the relative stability of the resulting radical cations and neutral losses. For substituted quinolines, the fragmentation is heavily influenced by the nature and position of the substituents on the stable aromatic core.^{[1][2]} The primary fragmentation events typically involve the substituents, as the quinoline ring itself is relatively robust.

For **6-Methoxy-7-methylquinoline** ($C_{11}H_{11}NO$, Mol. Wt.: 173.21 g/mol), the molecular ion ($M^{+\bullet}$) is expected to be prominent due to the stability of the aromatic system.^{[3][4][5]} The subsequent fragmentation cascade will be a competitive process involving the methoxy and methyl groups.

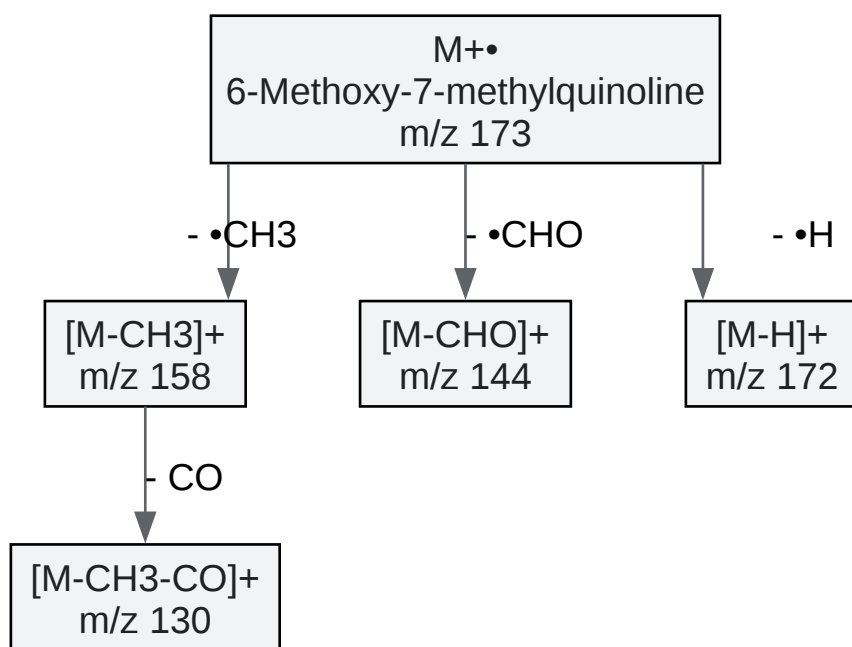
Predicted Fragmentation Pathway of 6-Methoxy-7-methylquinoline

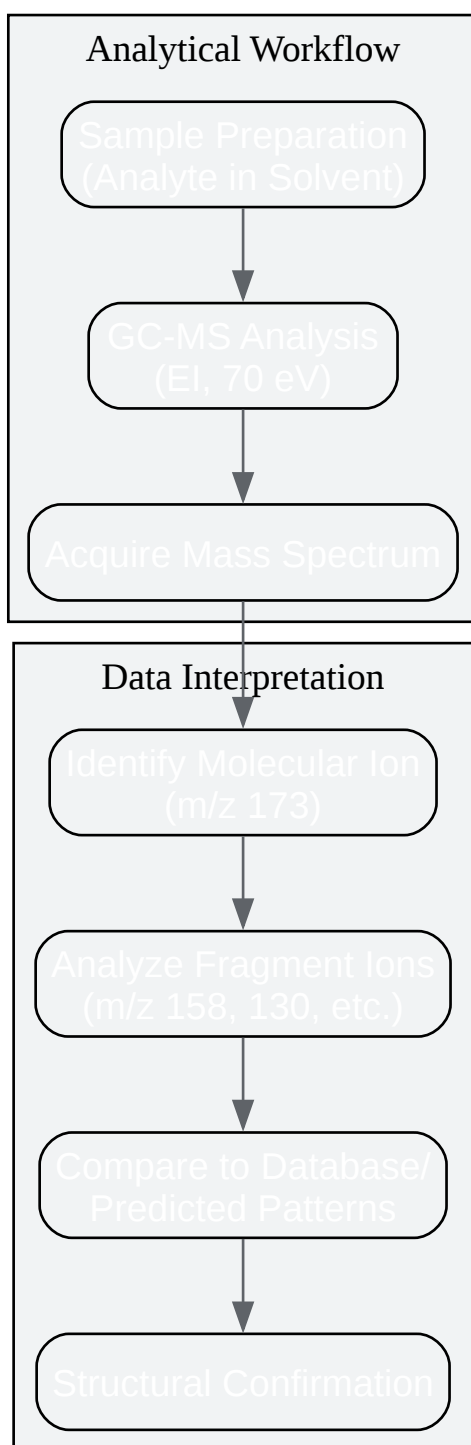
Based on established fragmentation mechanisms for methoxyarenes and alkyl-substituted heterocycles, we can predict the major fragmentation pathways.^{[2][6][7]} The two primary routes will originate from the cleavage of the methoxy and methyl substituents.

- Pathway A: Fragmentation initiated at the Methoxy Group
 - Loss of a Methyl Radical ($\bullet CH_3$): The most characteristic initial fragmentation for methoxy-substituted aromatics is the cleavage of the O- CH_3 bond, leading to the loss of a methyl radical (15 Da).^{[2][7]} This results in a highly stable, resonance-delocalized oxonium ion at m/z 158 ($[M-15]^+$).
 - Subsequent Loss of Carbon Monoxide (CO): This $[M-15]^+$ ion can then undergo a characteristic rearrangement and expel a neutral molecule of carbon monoxide (28 Da) to form an ion at m/z 130 ($[M-15-28]^+$). This two-step process (loss of $\bullet CH_3$ followed by CO) is a diagnostic hallmark for methoxyarenes.^[2]
- Pathway B: Alternative Fragmentations
 - Loss of a Formyl Radical ($\bullet CHO$): A less common, but still possible, fragmentation involves the concerted loss of a formyl radical (29 Da) from the molecular ion, which would yield a fragment at m/z 144 ($[M-29]^+$).^[2]

- Loss of a Hydrogen Radical ($\bullet\text{H}$): Cleavage of a C-H bond from the 7-methyl group can lead to the formation of a stable $[\text{M}-1]^+$ ion at m/z 172. This is often observed in alkyl-substituted aromatic systems.
- Ring Fragmentation (Loss of HCN): The fundamental quinoline structure is known to fragment via the loss of hydrogen cyanide (HCN, 27 Da).^{[1][2]} This cleavage would likely occur from later-stage fragments, such as the ion at m/z 130, which could potentially lead to a minor ion at m/z 103.

The predicted fragmentation pathway is visualized in the diagram below.





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